4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol
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Overview
Description
4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C17H17N3S2 and a molecular weight of 327.47 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-naphthylmethyl chloride with 4-allyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The allyl and naphthylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Bases like potassium carbonate or sodium hydride in polar solvents such as DMF or DMSO are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring or the allyl and naphthylmethyl groups.
Scientific Research Applications
4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity . The triazole ring can also interact with metal ions, affecting their biological availability and activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-phenethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol is unique due to the presence of both the allyl and naphthylmethyl groups, which confer specific electronic and steric properties. These groups can enhance the compound’s ability to interact with biological targets and improve its solubility and stability compared to other similar compounds.
Properties
CAS No. |
1160995-49-2 |
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Molecular Formula |
C17H17N3S2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethylsulfanylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N3S2/c1-2-10-20-16(18-19-17(20)21)12-22-11-14-8-5-7-13-6-3-4-9-15(13)14/h2-9H,1,10-12H2,(H,19,21) |
InChI Key |
AYPMTOCBKHXHDB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NNC1=S)CSCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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